![molecular formula C23H28N2O3S B2834590 3,4-dihydro-2H-quinolin-1-yl-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone CAS No. 392324-23-1](/img/structure/B2834590.png)
3,4-dihydro-2H-quinolin-1-yl-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a quinoline ring, a piperidine ring, and a sulfonyl group. Quinolines are aromatic compounds with a two-ring structure, which includes a benzene ring fused to a pyridine ring . Piperidine is a heterocyclic organic compound with a six-membered ring containing one nitrogen atom . The sulfonyl group is a functional group that is commonly found in organic chemistry, consisting of a sulfur atom bonded to two oxygen atoms and an R group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and piperidine rings would likely contribute to the rigidity of the molecule, while the sulfonyl group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl group could increase its polarity and potentially its solubility in water .Aplicaciones Científicas De Investigación
Alpha(2C)-Adrenoceptor Antagonists
A study on quinoline derivatives, including compounds structurally similar to "3,4-dihydro-2H-quinolin-1-yl-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone", found significant antagonist potencies against the alpha(2C)-adrenoceptor, with excellent selectivity over other subtypes. This indicates potential applications in designing selective alpha(2C)-adrenoceptor antagonists for various neurological and cardiovascular disorders (Höglund et al., 2006).
mGlu1 Receptor Antagonist
Another research application involves JNJ16259685, a compound evaluated for its pharmacological profile as a highly potent, selective, and systemically active mGlu1 receptor antagonist. This suggests potential therapeutic applications in neurological conditions where mGlu1 receptor modulation is beneficial (Lavreysen et al., 2004).
Serotonin Type-3 (5-HT3) Receptor Antagonists
Quinoxalin-2-carboxamides, related to the queried compound through their heterocyclic backbone, have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists. These findings support the potential for developing new treatments for conditions like irritable bowel syndrome and chemotherapy-induced nausea (Mahesh et al., 2011).
Synthesis and Pharmacological Evaluation
Research on synthesizing and evaluating the pharmacological activity of various quinoline and quinazoline derivatives, including those structurally related to the queried compound, contributes to the broader understanding of their potential therapeutic uses. This includes applications in anti-inflammatory, anticancer, and antimicrobial therapies, demonstrating the versatility of quinoline-based compounds in medicinal chemistry (Austin et al., 2007).
Novel Hybrid Compounds with Biological Potential
A comprehensive study on the crystal structure of a novel sulfonamide-dihydroquinolinone hybrid emphasizes the importance of structural analysis in understanding the interaction with biological targets and optimizing therapeutic efficacy. This indicates a promising approach in designing new drugs that combine the biological activities of both quinolinones and sulfonamides (Moreira et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-17-14-18(2)16-24(15-17)29(27,28)21-11-9-20(10-12-21)23(26)25-13-5-7-19-6-3-4-8-22(19)25/h3-4,6,8-12,17-18H,5,7,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMMJNHIFDTXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.